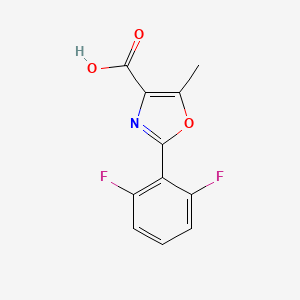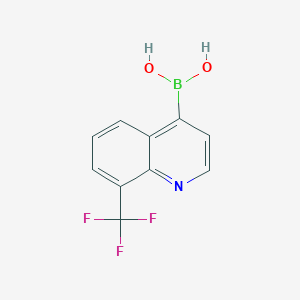
8-(Trifluoromethyl)quinoline-4-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)quinoline-4-boronic Acid is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural properties and wide range of applications. The compound features a quinoline ring substituted with a trifluoromethyl group at the 8-position and a boronic acid group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential for various applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a trifluoromethyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinoline-4-boronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
科学的研究の応用
8-(Trifluoromethyl)quinoline-4-boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the quinoline ring.
作用機序
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-boronic Acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design .
類似化合物との比較
- 5-(Trifluoromethyl)quinoline-8-boronic Acid
- 4-Bromo-2-(trifluoromethyl)quinoline
- Fluoroquinolones
Comparison: 8-(Trifluoromethyl)quinoline-4-boronic Acid is unique due to the specific positioning of the trifluoromethyl and boronic acid groups on the quinoline ring. This unique structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C10H7BF3NO2 |
|---|---|
分子量 |
240.98 g/mol |
IUPAC名 |
[8-(trifluoromethyl)quinolin-4-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-1-2-6-8(11(16)17)4-5-15-9(6)7/h1-5,16-17H |
InChIキー |
PBAFOOIMUOQAKN-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C(C2=NC=C1)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
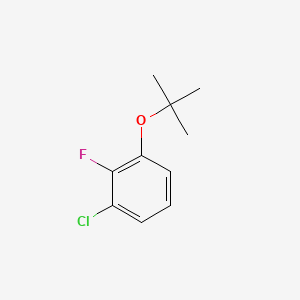
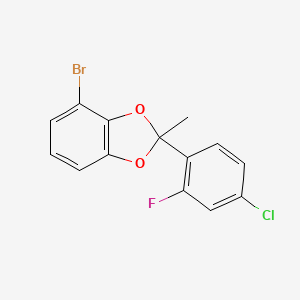
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
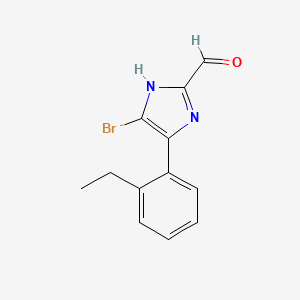
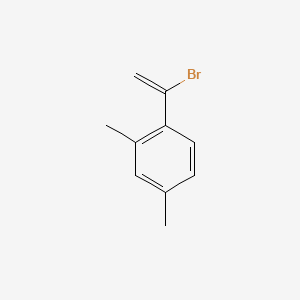

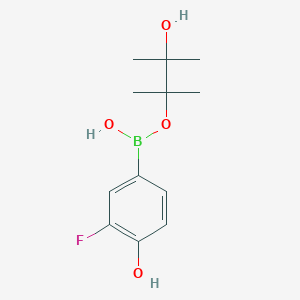
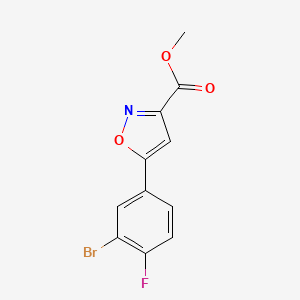
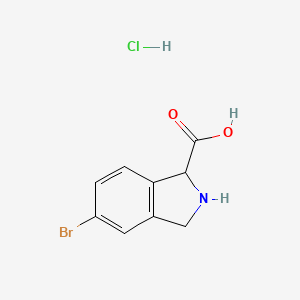
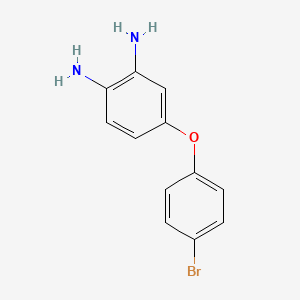
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
